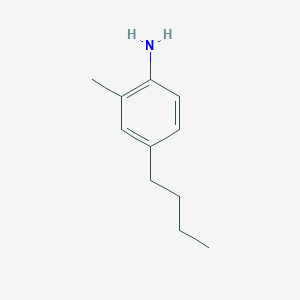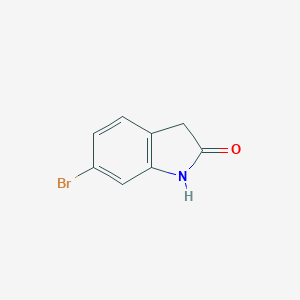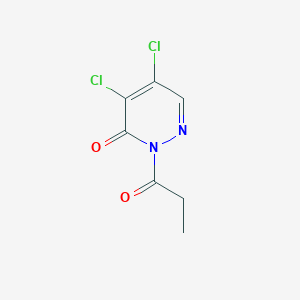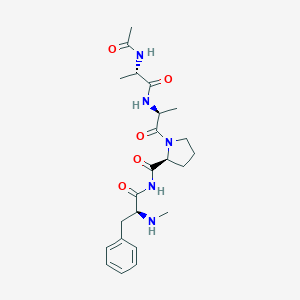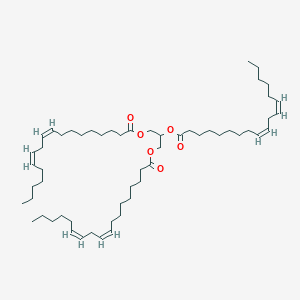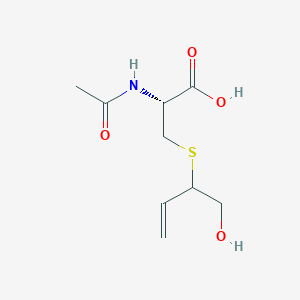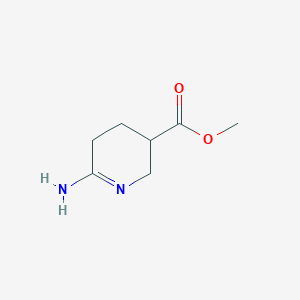
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate, also known as MATC, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrahydropyridine derivatives and has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is not well understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the synthesis of certain neurotransmitters, such as dopamine and serotonin. It has also been suggested that Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate may act by modulating the activity of ion channels in the brain.
生化学的および生理学的効果
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition. Additionally, it has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its potential anti-inflammatory effects.
実験室実験の利点と制限
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have a wide range of potential applications, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several future directions for the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate. One potential area of research is the development of more specific and potent derivatives of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate that could be used as therapeutic agents. Additionally, the mechanisms of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate and its derivatives could be further elucidated to better understand their potential applications. Finally, the potential use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate as an anti-inflammatory and anticancer agent could be further explored. Overall, the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has the potential to lead to new insights into the treatment of a variety of diseases and disorders.
合成法
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate can be synthesized using a variety of methods, including the reductive amination of 3-piperidone with methylamine, followed by the addition of ethyl chloroformate. Another method involves the reaction of 3-piperidone with methylamine and dimethyl sulfate, followed by the addition of ethyl chloroformate. The synthesis of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been well-established and is widely used in scientific research.
科学的研究の応用
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antiviral properties. Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a potential anticancer agent.
特性
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOGNUJWRYXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=NC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

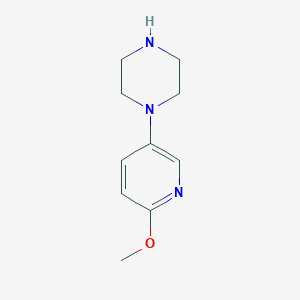
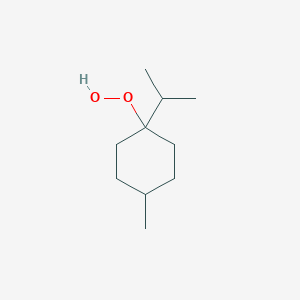


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
